2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone
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Overview
Description
2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylamino group, and a thiophenylmethylene group attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The use of non-toxic reagents and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anesthetic or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone involves its interaction with specific molecular targets. It is known to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic transmission and plasticity. By inhibiting this receptor, the compound can exert anesthetic and analgesic effects. Additionally, it may interact with astrocytes, affecting intracellular signaling pathways and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
Ketamine: Structurally related and shares similar pharmacological properties.
Phencyclidine: Another arylcycloalkylamine with similar effects on the NMDA receptor.
Chalcones: Compounds with a similar α,β-unsaturated carbonyl system, known for their diverse biological activities.
Uniqueness
2-(2-Chloro-phenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18ClNOS |
---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(methylamino)-6-(thiophen-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C18H18ClNOS/c1-20-18(15-8-2-3-9-16(15)19)10-4-6-13(17(18)21)12-14-7-5-11-22-14/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3 |
InChI Key |
KQBLYDZKTIEVTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC(=CC2=CC=CS2)C1=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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